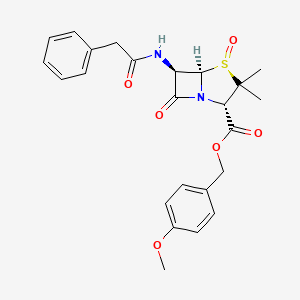
Penicillin G sulfoxide P-methoxybenzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penicillin G sulfoxide P-methoxybenzyl ester is a derivative of Penicillin G, a well-known antibiotic. This compound is characterized by its molecular formula C24H26N2O6S and a molecular weight of 470.54 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Penicillin G sulfoxide P-methoxybenzyl ester typically involves the oxidation of Penicillin G derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a solvent like tetrahydrofuran (THF) . The reaction is carried out at ambient temperature, followed by purification steps involving solvents like ethyl acetate and methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield in industrial settings.
化学反应分析
Types of Reactions: Penicillin G sulfoxide P-methoxybenzyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide using oxidizing agents like hydrogen peroxide.
Substitution: Reactions involving the replacement of functional groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Solvents: Tetrahydrofuran (THF), ethyl acetate, methanol.
Major Products: The primary product of these reactions is the sulfoxide derivative, which can further undergo modifications to yield various penicillin derivatives with potential biological activities .
科学研究应用
Penicillin G sulfoxide P-methoxybenzyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of sulfoxides.
Biology: Investigated for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Explored for its potential as a precursor in the synthesis of novel antibiotics.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry
作用机制
The mechanism of action of Penicillin G sulfoxide P-methoxybenzyl ester involves its interaction with bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) , inhibiting the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, the death of the bacterial cell .
相似化合物的比较
Penicillin G: The parent compound, widely used as an antibiotic.
Penicillin V: Another derivative with similar antibacterial properties.
Ampicillin: A broader-spectrum penicillin derivative.
Uniqueness: Penicillin G sulfoxide P-methoxybenzyl ester is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific biochemical studies and as a precursor for synthesizing other penicillin derivatives .
属性
CAS 编号 |
30034-13-0 |
|---|---|
分子式 |
C24H26N2O6S |
分子量 |
470.5 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl (4S,5R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19?,20?,22-,33-/m1/s1 |
InChI 键 |
HSSBYPUKMZQQKS-JGEKZDBUSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
手性 SMILES |
CC1(C(N2[C@H]([S@]1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
规范 SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















